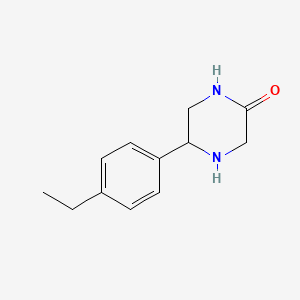
(1R)-1-(3,4-dipropoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and a hydroxyl group attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dipropoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-dipropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture of (1R)- and (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of 3,4-dipropoxyacetophenone.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: 3,4-Dipropoxyacetophenone.
Reduction: 3,4-Dipropoxyethylbenzene.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
作用机制
The mechanism by which (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
相似化合物的比较
Similar Compounds
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
3,4-Dipropoxybenzyl Alcohol: Lacks the chiral center and may have different reactivity and applications.
3,4-Dipropoxyacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds.
属性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC 名称 |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChI 键 |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)


![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)


![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)


![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)


